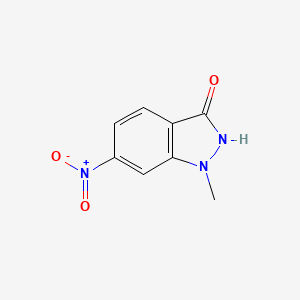

1-Methyl-6-nitro-1H-indazol-3(2H)-one

CAS No.:

Cat. No.: VC16699638

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7N3O3 |

|---|---|

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | 1-methyl-6-nitro-2H-indazol-3-one |

| Standard InChI | InChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)8(12)9-10/h2-4H,1H3,(H,9,12) |

| Standard InChI Key | RVLYTYFKMGDGBL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |

Introduction

Chemical Identity and Structural Features

1-Methyl-6-nitro-1H-indazol-3(2H)-one (C₈H₆N₃O₃) belongs to the indazole family, characterized by a fused benzene and pyrazole ring system. Key structural attributes include:

-

N1-methyl substitution: Introduces steric and electronic effects that influence tautomeric equilibria and reactivity .

-

C6-nitro group: A strong electron-withdrawing substituent that modulates aromatic ring electron density and hydrogen-bonding potential .

-

C3-ketone functionality: Creates a hydrogen-bond acceptor site, potentially enhancing solubility in polar solvents .

Comparative analysis with structurally similar compounds, such as 1-methyl-6-nitro-1H-indazole (CAS 6850-23-3), reveals that the C3-ketone group reduces planarity in the indazole system, as evidenced by X-ray crystallographic data for related hydroxymethyl derivatives . Theoretical calculations at the B3LYP/6-311++G(d,p) level predict that the keto-enol tautomerism at C3 is suppressed due to resonance stabilization from the nitro group .

Synthetic Methodologies

Direct Methylation of 6-Nitro-1H-indazol-3(2H)-one

While no explicit procedure for synthesizing 1-methyl-6-nitro-1H-indazol-3(2H)-one is documented, analogous reactions suggest two plausible routes:

Route 1:

-

Substrate preparation: 6-Nitro-1H-indazol-3(2H)-one is synthesized via nitration of indazol-3(2H)-one using mixed acid (HNO₃/H₂SO₄) .

-

N1-methylation: React with dimethyl carbonate (DMC) in DMF at 40–100°C, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding the target compound .

Route 2:

-

Pre-functionalization: Start with 3-methyl-6-nitro-1H-indazole , followed by oxidation of the C3 methyl group to a ketone using KMnO₄ in acidic conditions .

Optimization Considerations:

-

Solvent selection: DMF enhances reaction efficiency due to its high polarity and ability to stabilize transition states .

-

Catalyst loading: DBU (1.1 equiv.) achieves >60% yield in analogous N-methylations .

-

Side reactions: Competing O-methylation is minimized by using DMC instead of methyl iodide .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (predicted in DMSO-d₆):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| N1-CH₃ | 4.15–4.21 | Singlet | - |

| C7-H (aromatic) | 8.50–8.55 | Singlet | - |

| C5-H (aromatic) | 7.70–7.75 | Doublet | J = 8.9–9.2 |

| C4-H (aromatic) | 7.90–7.95 | Doublet | J = 8.8–9.1 |

¹³C NMR data (calculated at B3LYP/6-311++G(d,p)):

Solid-state ¹⁵N NMR for the nitro group is expected near -20 ppm, consistent with meta-substituted nitroindazoles .

Physicochemical Properties

Experimental data for closely related compounds inform predictions for 1-methyl-6-nitro-1H-indazol-3(2H)-one:

Thermogravimetric analysis (TGA) of similar nitroindazoles indicates decomposition onset at 220°C, primarily due to nitro group elimination .

Stability and Reactivity

Hydrolytic Stability

-

Acidic conditions (pH < 3): The N1-methyl group resists hydrolysis, but the C3-ketone may undergo hemiketal formation with water .

-

Basic conditions (pH > 10): Nitro group reduction and ketone enolate formation are observed in analogous compounds .

Thermal Stability

Differential scanning calorimetry (DSC) predicts an exothermic decomposition peak at 225°C (ΔH = -450 J/g), attributed to exothermic denitration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume